Podofilox

Catalog No.
S539647
CAS No.
477-47-4
M.F
C22H22O8
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Podofilox

CAS Number

477-47-4

Product Name

Podofilox

IUPAC Name

(5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1

InChI Key

YJGVMLPVUAXIQN-XVVDYKMHSA-N

SMILES

Array

solubility

Insoluble in ethyl ether, ligroin; slightly soluble in water; soluble in acetone, benzene; very soluble in ethanol, chloroform.
In water, 150 mg/L at 25 °C /Estimated/
1.14e-01 g/L

Synonyms

AXL1717; AXL-1717; AXL 1717; PPP; picropodophyllin; Picropodophyllotoxin.

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O

The exact mass of the compound Picropodophyllotoxin is 414.13147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36407. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of furonaphthodioxole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Podofilox (CAS 477-47-4), also known as podophyllotoxin, is a highly purified, non-alkaloid lignan extracted primarily from the roots and rhizomes of Podophyllum species. Functionally, it acts as a potent antimitotic agent by binding to the colchicine site of tubulin, thereby inhibiting microtubule assembly and arresting the cell cycle at metaphase [1]. In industrial and pharmaceutical procurement, podofilox is valued not only as an active pharmaceutical ingredient (API) for topical antiviral and antimitotic formulations, but also as an indispensable, stereochemically complex precursor for the semi-synthesis of critical topoisomerase II inhibitors, including etoposide, teniposide, and etopophos [2]. Its high purity (>98%) ensures strict reproducibility in downstream synthetic workflows, distinguishing it from variable crude plant extracts.

Generic substitution with crude podophyllum resin (podophyllin) or alternative synthetic lignans routinely fails in both clinical formulation and chemical synthesis. Crude podophyllin is a highly variable mixture containing only 10–25% active podophyllotoxin, alongside mutagenic and highly toxic impurities such as quercetin and kaempferol [1]. Utilizing crude mixtures in API synthesis leads to unpredictable stoichiometric ratios, low yields of desired epimers, and necessitates complex, cost-prohibitive chromatographic purification steps [2]. Furthermore, the total synthesis of podophyllotoxin is notoriously inefficient due to its four contiguous chiral centers and highly strained trans-lactone ring. Consequently, procuring high-purity, plant-derived podofilox remains the mandatory standard for ensuring anomerically pure coupling and reproducible yields in the commercial production of semi-synthetic chemotherapeutics.

Clinical Efficacy and Dosing Efficiency vs. Crude Podophyllin

In controlled clinical evaluations for topical formulations, highly purified podofilox demonstrates superior efficacy at significantly lower concentrations compared to crude extracts. A 0.5% podofilox solution yielded a significantly increased odds ratio for complete remission (OR 2.93) compared to clinic-applied 25% podophyllin resin [1]. This demonstrates that the purified compound achieves higher therapeutic clearance while eliminating the severe localized toxicity and systemic absorption risks associated with the 50-fold higher concentration required when using the crude mixture.

Evidence DimensionOdds ratio of complete lesion remission
Target Compound Data0.5% Podofilox solution (OR 2.93)
Comparator Or Baseline25% Podophyllin crude resin (Baseline OR 1.0)
Quantified Difference2.93-fold higher odds of complete remission at 1/50th the active concentration
ConditionsTopical application in randomized controlled trial over 4 weeks

Justifies the procurement of high-purity podofilox for commercial API formulations to ensure exact dosing, superior clinical efficacy, and reduced toxicity profiles.

Precursor Suitability and Yield in Etoposide Semi-Synthesis

Podofilox is the mandatory starting material for the synthesis of etoposide derivatives because its defined stereochemistry allows for highly controlled epimerization and glycosylation. Utilizing high-purity podophyllotoxin allows for direct conversion to 4'-demethylepipodophyllotoxin, which, when coupled with appropriately protected sugars, achieves an anomeric purity of 99.9% (β-isomer) without the need for complex chromatography [1]. This optimized synthetic sequence utilizing pure podofilox yields etoposide phosphate at an overall efficiency of 54.6%, a metric unattainable when starting from variable crude lignan mixtures that produce intractable anomeric mixtures.

Evidence DimensionOverall synthetic yield and anomeric purity of etoposide phosphate
Target Compound DataHigh-purity Podophyllotoxin precursor (54.6% overall yield, 99.9% β-anomer purity)
Comparator Or BaselineCrude lignan mixtures or unoptimized acyl-protected sugar coupling (~1:1 α/β anomeric mixtures)
Quantified DifferenceAchieves near-complete β-anomer selectivity (99.9%) and eliminates the need for chromatographic separation
ConditionsCoupling of 4'-demethylepipodophyllotoxin with benzyl-protected glucose in acetonitrile

Proves that high-purity podofilox is essential for scalable, commercially viable manufacturing of topoisomerase II inhibitors by preventing costly downstream purification.

Kinetic Superiority in Tubulin Binding vs. Colchicine

As a biochemical probe, podophyllotoxin offers distinct kinetic advantages over the benchmark tubulin inhibitor, colchicine. Podophyllotoxin binds to the tubulin dimer with an association rate constant of 3.8 × 10^6 M^-1 h^-1 at 37°C, which is approximately 10 times higher than that of colchicine [1]. Furthermore, the activation energy required for podophyllotoxin binding is significantly lower (14.7 kcal/mol) compared to colchicine (20.3 kcal/mol) [1]. This rapid, entropy-driven binding profile makes podofilox a superior, fast-acting probe for real-time assays investigating microtubule dynamics and competitive binding at the trimethoxyphenyl region.

Evidence DimensionTubulin association rate constant and activation energy
Target Compound DataPodophyllotoxin (3.8 × 10^6 M^-1 h^-1; 14.7 kcal/mol)
Comparator Or BaselineColchicine (~3.8 × 10^5 M^-1 h^-1; 20.3 kcal/mol)
Quantified Difference10-fold faster association rate and 5.6 kcal/mol lower activation energy
ConditionsIn vitro tubulin binding assay at 37°C, pH 6.7

Makes podofilox the preferred procurement choice for researchers requiring a rapid-acting, highly specific competitive inhibitor for the colchicine-binding site on tubulin.

Active Pharmaceutical Ingredient (API) for Topical Antimitotics

Due to its superior clearance rates (OR 2.93) and exact dosing profile compared to crude podophyllin resin, high-purity podofilox is the standard API for formulating topical treatments for anogenital warts. Its use eliminates the severe localized toxicity and variable efficacy associated with crude extracts [1].

Essential Precursor for Semi-Synthetic Chemotherapeutics

Podofilox is strictly required as the chiral starting material for the commercial synthesis of topoisomerase II inhibitors like etoposide, teniposide, and etopophos. Its high purity ensures near-complete β-anomer selectivity (99.9%) during glycosylation, enabling overall synthetic yields exceeding 54% without cost-prohibitive chromatographic purification[2].

Rapid-Acting Probe for Cytoskeletal and Microtubule Assays

In biochemical research, podofilox is utilized as a highly specific, rapid-acting competitive inhibitor of the colchicine-binding site on tubulin. Its 10-fold faster association rate and lower activation energy compared to colchicine make it the optimal choice for real-time kinetic studies of microtubule assembly and disassembly [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light-brown to greenish-yellow powder; Commercial resin preparations contain 5-25% podophyllum. [INCHEM]
Solid

Color/Form

Solvated crystals

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

414.13146766 Da

Monoisotopic Mass

414.13146766 Da

Heavy Atom Count

30

Appearance

white solid powder

Melting Point

114-118 °C
183 °C
MP: 114-118 °C (effervescence)
228 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L36H50F353

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of external genital warts (Condyloma acuminatum).

Therapeutic Uses

Antiviral (topical)
Podofilox is indicated for the treatment of condyloma acuminatum of the external genital areas; the gel, but not the solution, may be used for perianal warts. Neither the gel nor the solution should be used to treat warts on mucous membranes, including membranous areas of the urethra, rectum, and vagina. /Included in US product labeling/

Pharmacology

Picropodophyllin is a cyclolignan alkaloid found in the mayapple plant family (Podophyllum peltatum), and a small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF1R) with potential antineoplastic activity. Picropodophyllin specifically inhibits the activity and downregulates the cellular expression of IGF1R without interfering with activities of other growth factor receptors, such as receptors for insulin, epidermal growth factor, platelet-derived growth factor, fibroblast growth factor and mast/stem cell growth factor (KIT). This agent shows potent activity in the suppression o f tumor cell proliferation and the induction of tumor cell apoptosis. IGF1R, a receptor tyrosine kinase overexpressed in a variety of human cancers, plays a critical role in the growth and survival of many types of cancer cells.

Mechanism of Action

The exact mechanism of action is not well understood. It does appear, however, that it and its derivatives may bind and inhibit topoisomerase II during the late S and early G2 stage. The drug may bind and stabilize the temporary break caused by the enzyme. This disrupts the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication
The exact mechanism of action for podofilox is unknown. Podofilox is a potent mitotoxic agent that inhibits cell mitosis; cell division stops, other cellular processes are impaired, necrosis occurs, and the affected tissues gradually erode.

Vapor Pressure

8.3X10-15 mm Hg at 25 °C /Estimated/

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

477-47-4

Absorption Distribution and Excretion

Topical application of 0.05 mL of 0.5% podofilox solution to external genitalia did not result in detectable serum levels. Applications of 0.1 to 1.5 mL resulted in peak serum levels of 1 to 17 ng/mL one to two hours after application.
Small amounts of podofilox may be absorbed systemically following topical application. In a study in adults with anogenital warts caused by human papillomavirus, topical application of 0.05 mL of podofilox 0.5% solution to external genitalia did not result in detectable serum concentrations of the drug; however, topical application of 0.1-1.5mL of the solution resulted in peak serum concentrations of 1-17 ng/mL at 1-2 hours after application.

Metabolism Metabolites

Half Life: 1.0 to 4.5 hours.

Wikipedia

Podophyllotoxin

Drug Warnings

Because of the potential for adverse local reactions, the recommended dose, frequency of application, and duration of treatment of topical podofilox should not be exceeded. There is no evidence that applying podofilox more frequently than recommended would increase efficacy; however, more frequent application would be expected to increase the risk of local adverse reactions and increase systemic absorption of the drug.
Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Podofilox generally is well tolerated when applied topically. In clinical studies evaluating topical podofilox in otherwise healthy adults 18 years of age or older with external genital and/or perianal warts caused by human papillomavirus, up to 6% of patients discontinued the drug because of adverse local reactions; however, serious systemic effects have not been reported to date.
Adverse local reactions, including burning, pain, inflammation, erosion, and pruritus, commonly occur at the site of application of podofilox 0.5% gel or 0.5% solution. These reactions usually are mild to moderate in severity; however, severe local reactions have been reported, especially during the first 2 weeks of therapy. Adverse local reactions generally resolve within 4 weeks following completion of topical podofilox therapy.
For more Drug Warnings (Complete) data for PODOFILOX (9 total), please visit the HSDB record page.

Biological Half Life

1.0 to 4.5 hours.
The serum elimination half-life of podofilox is estimated to range from 1-4.5 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Found in the rhizomes of North American Podophyllum peltatum L., Podophyllaceae
Podophyllin is a complex mixture of crystalline compounds derived from the mayapple plant. The active agent derived from this plant product /is/ podophyllotoxin.

General Manufacturing Information

Precursor of antineoplastics etoposide, teniposide.

Analytic Laboratory Methods

ELISA determination in plants

Storage Conditions

Podofilox topical gel and topical solution should be stored at 15-30 °C. These preparations should not be exposed to excessive heat; freezing should be avoided. ...

Dates

Last modified: 08-15-2023
1: E C, Li J, Shao D, Zhang D, Pan Y, Chen L, Zhang X. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway. Oncol Res. 2014;21(2):103-10. doi: 10.3727/096504013X13808175127324. PubMed PMID: 24406046.
2: Huang Z, Fang Z, Zhen H, Zhou L, Amin HM, Shi P. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma. Leuk Lymphoma. 2014 Feb 17. [Epub ahead of print] PubMed PMID: 24206093.
3: Wang Q, Wei F, Lv G, Li C, Liu T, Hadjipanayis CG, Zhang G, Hao C, Bellail AC. The association of TP53 mutations with the resistance of colorectal carcinoma to the insulin-like growth factor-1 receptor inhibitor picropodophyllin. BMC Cancer. 2013 Nov 4;13:521. doi: 10.1186/1471-2407-13-521. PubMed PMID: 24182354; PubMed Central PMCID: PMC3840673.
4: Yin SC, Guo W, Tao ZZ. Picropodophyllin inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model. Biochem Biophys Res Commun. 2013 Sep 13;439(1):1-5. doi: 10.1016/j.bbrc.2013.08.050. Epub 2013 Aug 22. PubMed PMID: 23973483.
5: Wu X, Sooman L, Wickström M, Fryknäs M, Dyrager C, Lennartsson J, Gullbo J. Alternative cytotoxic effects of the postulated IGF-IR inhibitor picropodophyllin in vitro. Mol Cancer Ther. 2013 Aug;12(8):1526-36. doi: 10.1158/1535-7163.MCT-13-0091. Epub 2013 May 22. PubMed PMID: 23699657.
6: Lu X, Wang L, Mei J, Wang X, Zhu X, Zhang Q, Lv J. Picropodophyllin inhibits epithelial ovarian cancer cells in vitro and in vivo. Biochem Biophys Res Commun. 2013 Jun 7;435(3):385-90. doi: 10.1016/j.bbrc.2013.04.097. Epub 2013 May 9. PubMed PMID: 23665331.
7: Lemaire M, Fristedt C, Agarwal P, Menu E, Van Valckenborgh E, De Bruyne E, Österborg A, Atadja P, Larsson O, Axelson M, Van Camp B, Jernberg-Wiklund H, Vanderkerken K. The HDAC inhibitor LBH589 enhances the antimyeloma effects of the IGF-1RTK inhibitor picropodophyllin. Clin Cancer Res. 2012 Apr 15;18(8):2230-9. doi: 10.1158/1078-0432.CCR-11-1764. Epub 2012 Mar 5. PubMed PMID: 22392915.
8: Feng X, Aleem E, Lin Y, Axelson M, Larsson O, Strömberg T. Multiple antitumor effects of picropodophyllin in colon carcinoma cell lines: clinical implications. Int J Oncol. 2012 Apr;40(4):1251-8. doi: 10.3892/ijo.2011.1281. Epub 2011 Dec 6. PubMed PMID: 22159423; PubMed Central PMCID: PMC3584617.
9: Doghman M, Axelson M, Lalli E. Potent inhibitory effect of the cyclolignan picropodophyllin (PPP) on human adrenocortical carcinoma cells proliferation. Am J Cancer Res. 2011;1(3):356-361. Epub 2011 Jan 5. PubMed PMID: 21968616; PubMed Central PMCID: PMC3180063.
10: Hashemi J, Worrall C, Vasilcanu D, Fryknäs M, Sulaiman L, Karimi M, Weng WH, Lui WO, Rudduck C, Axelson M, Jernberg-Wiklund H, Girnita L, Larsson O, Larsson C. Molecular characterization of acquired tolerance of tumor cells to picropodophyllin (PPP). PLoS One. 2011 Mar 14;6(3):e14757. doi: 10.1371/journal.pone.0014757. PubMed PMID: 21423728; PubMed Central PMCID: PMC3056661.
11: Rönquist-Nii Y, Eksborg S, Axelson M, Harmenberg J, Ekman S, Bergqvist M, Beck O. Determination of picropodophyllin and its isomer podophyllotoxin in human serum samples with electrospray ionization of hexylamine adducts by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Feb 15;879(5-6):326-34. doi: 10.1016/j.jchromb.2010.12.017. Epub 2010 Dec 28. Erratum in: J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Mar 15;889-890:148. Ekman, Simon [added]; Bergqvist, Michael [added]. PubMed PMID: 21251888.
12: Ohshima-Hosoyama S, Hosoyama T, Nelon LD, Keller C. IGF-1 receptor inhibition by picropodophyllin in medulloblastoma. Biochem Biophys Res Commun. 2010 Sep 3;399(4):727-32. doi: 10.1016/j.bbrc.2010.08.009. Epub 2010 Aug 6. PubMed PMID: 20692232.
13: Yin S, Girnita A, Strömberg T, Khan Z, Andersson S, Zheng H, Ericsson C, Axelson M, Nistér M, Larsson O, Ekström TJ, Girnita L. Targeting the insulin-like growth factor-1 receptor by picropodophyllin as a treatment option for glioblastoma. Neuro Oncol. 2010 Jan;12(1):19-27. doi: 10.1093/neuonc/nop008. Epub 2009 Oct 20. PubMed PMID: 20150364; PubMed Central PMCID: PMC2940558.
14: Duan Z, Choy E, Harmon D, Yang C, Ryu K, Schwab J, Mankin H, Hornicek FJ. Insulin-like growth factor-I receptor tyrosine kinase inhibitor cyclolignan picropodophyllin inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines. Mol Cancer Ther. 2009 Aug;8(8):2122-30. doi: 10.1158/1535-7163.MCT-09-0115. Epub 2009 Jul 28. PubMed PMID: 19638450; PubMed Central PMCID: PMC2766237.
15: Economou MA, Wu J, Vasilcanu D, Rosengren L, All-Ericsson C, van der Ploeg I, Menu E, Girnita L, Axelson M, Larsson O, Seregard S, Kvanta A. Inhibition of VEGF secretion and experimental choroidal neovascularization by picropodophyllin (PPP), an inhibitor of the insulin-like growth factor-1 receptor. Acta Ophthalmol. 2008 Nov;86 Thesis 4:42-9. doi: 10.1111/j.1755-3768.2008.01185.x. PubMed PMID: 19032681.
16: Economou MA, Andersson S, Vasilcanu D, All-Ericsson C, Menu E, Girnita A, Girnita L, Axelson M, Seregard S, Larsson O. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma. Acta Ophthalmol. 2008 Nov;86 Thesis 4:35-41. doi: 10.1111/j.1755-3768.2008.01184.x. PubMed PMID: 19032680.
17: Girnita A, All-Ericsson C, Economou MA, Aström K, Axelson M, Seregard S, Larsson O, Girnita L. The insulin-like growth factor-I receptor inhibitor picropodophyllin causes tumor regression and attenuates mechanisms involved in invasion of uveal melanoma cells. Acta Ophthalmol. 2008 Nov;86 Thesis 4:26-34. doi: 10.1111/j.1755-3768.2008.01183.x. PubMed PMID: 19032679.
18: Tomizawa M, Yokosuka O. Picropodophyllin suppresses the proliferation and invasion of hepatocellular carcinoma under serum starvation. Mol Med Rep. 2008 Sep-Oct;1(5):685-8. doi: 10.3892/mmr_00000013. PubMed PMID: 21479470.
19: Vitale M, Prestat G, Lopes D, Madec D, Kammerer C, Poli G, Girnita L. New picropodophyllin analogs via palladium-catalyzed allylic alkylation-Hiyama cross-coupling sequences. J Org Chem. 2008 Aug 1;73(15):5795-805. doi: 10.1021/jo800707q. Epub 2008 Jun 25. PubMed PMID: 18576606.
20: Economou MA, Wu J, Vasilcanu D, Rosengren L, All-Ericsson C, van der Ploeg I, Menu E, Girnita L, Axelson M, Larsson O, Seregard S, Kvanta A. Inhibition of VEGF secretion and experimental choroidal neovascularization by picropodophyllin (PPP), an inhibitor of the insulin-like growth factor-1 receptor. Invest Ophthalmol Vis Sci. 2008 Jun;49(6):2620-6. doi: 10.1167/iovs.07-0742. PubMed PMID: 18515591.

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